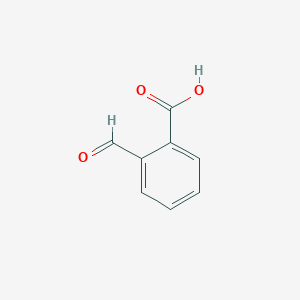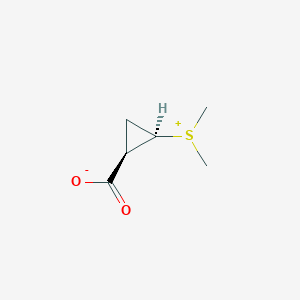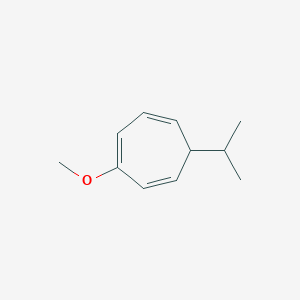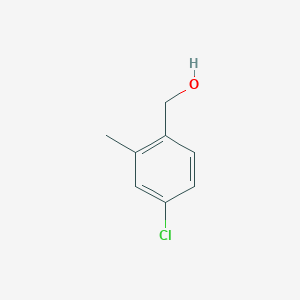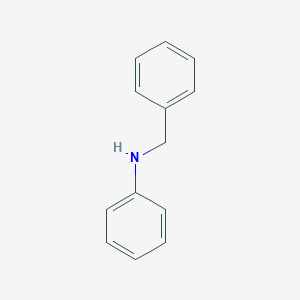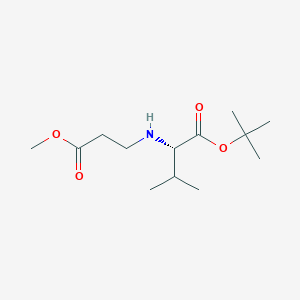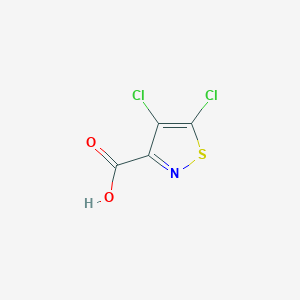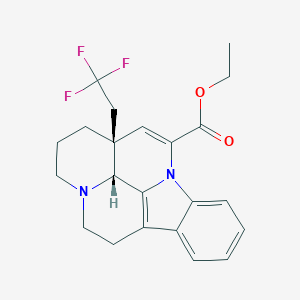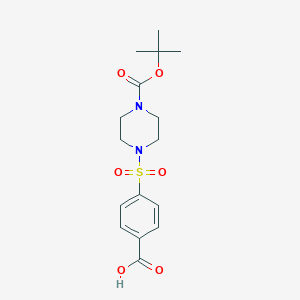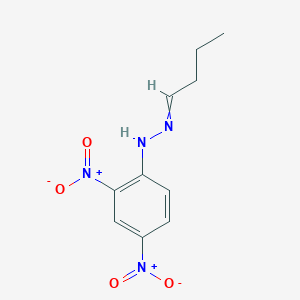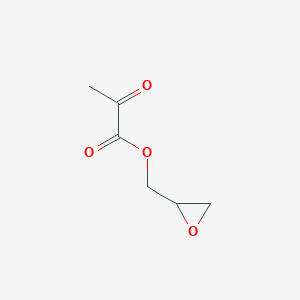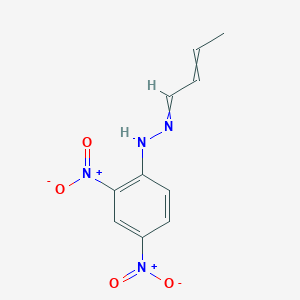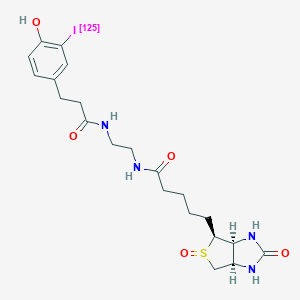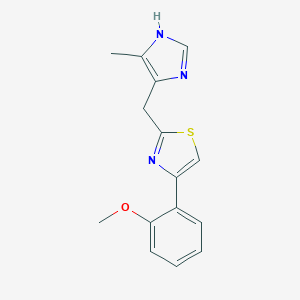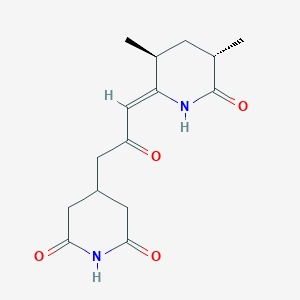
Epiderstatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epiderstatin is a natural product that is extracted from the marine sponge, Epipolasis sp. It was first discovered in 1990 by H. Kobayashi and colleagues. Epiderstatin has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. The purpose of
Wissenschaftliche Forschungsanwendungen
1. Inhibition of EGF-Stimulated Growth
Epiderstatin, identified as a glutarimide antibiotic, has shown potent inhibitory effects on the signal transduction of epidermal growth factor (EGF). Specifically, it inhibits DNA synthesis induced by various peptide growth factors in a mouse epidermal cell line, BALB/MK, without inhibiting protein tyrosine kinase activity of the EGF-receptor or serine/threonine kinase activity of protein kinase C. This indicates its role in potentially influencing cell cycle and growth processes without directly affecting protein kinase activities (Osada, Kikuchi, Makishima, & Isono, 1994).
2. Reversion of Transformed Cell Morphology
Epiderstatin was found to reverse the morphology of NRK cells transformed by a temperature-sensitive mutant of Rous sarcoma virus from a transformed phenotype to a normal phenotype. This action did not inhibit the protein kinase activity of p60v-src, indicating a unique pathway of action. It was observed to block the cell cycle progression of src(ts)-NRK cells at the G0/G1 phase, hinting at its potential use in controlling abnormal cell growth (Osada, Sasaki, Sonoda, & Isono, 1992).
3. Structural Analysis and Synthesis
Research has been conducted on the absolute configuration and synthesis of epiderstatin. Understanding its structure is crucial for exploring its biological activities and potential therapeutic applications. Studies include X-ray analysis, force-field energy calculations, and circular dichroism analysis for determining its configuration, as well as efforts in total synthesis (Sonoda, Kobayashi, Ubukata, Osada, & Isono, 1992).
4. Study on Analogues
Research on thiazoline analogues of epiderstatin indicated that epiderstatin itself is not a real inhibitor of signal transduction of EGF, but rather the inhibition arose from acetoxycycloheximide contaminating the preparation of natural epiderstatin. This discovery underlines the importance of purity and accurate characterization in research studies (Rani, Cui, Ubukata, & Osada, 1995).
Eigenschaften
CAS-Nummer |
126602-16-2 |
|---|---|
Produktname |
Epiderstatin |
Molekularformel |
C15H20N2O4 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
4-[(3Z)-3-[(3S,5S)-3,5-dimethyl-6-oxopiperidin-2-ylidene]-2-oxopropyl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O4/c1-8-3-9(2)15(21)16-12(8)7-11(18)4-10-5-13(19)17-14(20)6-10/h7-10H,3-6H2,1-2H3,(H,16,21)(H,17,19,20)/b12-7-/t8-,9-/m0/s1 |
InChI-Schlüssel |
WFHHLLAMGXGSRT-ZYPOWASYSA-N |
Isomerische SMILES |
C[C@H]\1C[C@@H](C(=O)N/C1=C\C(=O)CC2CC(=O)NC(=O)C2)C |
SMILES |
CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C |
Kanonische SMILES |
CC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C |
Synonyme |
4-(3-(3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl)-2,6-piperidinedione epiderstatin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



